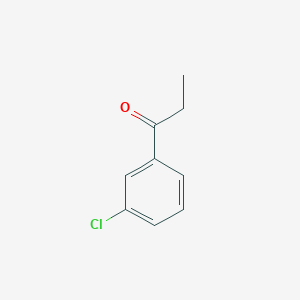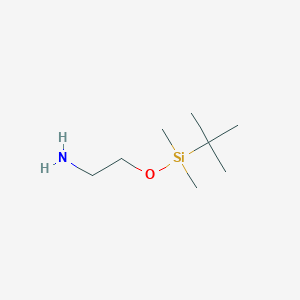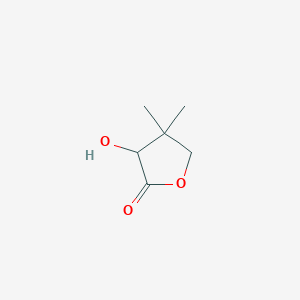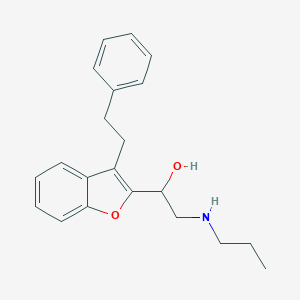
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium-68 (GE-68) is a radioisotope of germanium that decays to gallium-68 (GA-68) through electron capture. It has a half-life of approximately 270.95 days. GE-68 is primarily used in the production of GA-68, which is widely utilized in positron emission tomography (PET) imaging for diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
GE-68 is typically produced through proton irradiation of gallium targets. The primary reactions involved are:
69Ga(p,2n)68Ge: This reaction occurs when gallium-69 is bombarded with protons, resulting in the production of GE-68 and the release of two neutrons.
Industrial Production Methods
In industrial settings, GE-68 is produced using high-energy proton cyclotrons. The gallium targets are typically electrodeposited on thick copper backings to withstand high beam power. The targets are then irradiated with protons, and the resulting GE-68 is chemically separated and purified .
Chemical Reactions Analysis
Types of Reactions
GE-68 undergoes various nuclear reactions, including:
Electron Capture: GE-68 decays to GA-68 through electron capture, where an electron from the inner shell is captured by the nucleus, leading to the conversion of a proton into a neutron.
Common Reagents and Conditions
The production of GE-68 involves the use of gallium targets and proton beams. The chemical separation and purification of GE-68 typically involve the use of hydrochloric acid and other reagents to isolate the desired isotope .
Major Products Formed
The primary product formed from the decay of GE-68 is GA-68, which is used in various radiopharmaceuticals for PET imaging .
Scientific Research Applications
GE-68 has several scientific research applications, including:
Medical Imaging: GE-68 is used to produce GA-68, which is employed in PET imaging to diagnose various diseases, including cancer and neuroendocrine tumors.
Radiopharmaceuticals: GE-68/GA-68 generators are used to produce GA-68-labeled radiopharmaceuticals for targeted imaging and therapy.
Quality Control: GE-68 is used as a calibration source for PET scanners to ensure accurate imaging results.
Mechanism of Action
The mechanism of action of GE-68 involves its decay to GA-68 through electron capture. GA-68 then undergoes positron emission, which is detected by PET scanners to produce detailed images of the body’s internal structures . The molecular targets and pathways involved depend on the specific GA-68-labeled radiopharmaceutical used in the imaging process .
Comparison with Similar Compounds
GE-68 is unique due to its long half-life and its ability to produce GA-68, which is highly valuable in PET imaging. Similar compounds include:
Fluorine-18 (F-18): Another radioisotope used in PET imaging, but with a shorter half-life of approximately 110 minutes.
Technetium-99m (Tc-99m): Widely used in single-photon emission computed tomography (SPECT) imaging, but not in PET imaging.
GE-68 stands out due to its longer half-life, which allows for the continuous production of GA-68 over an extended period .
Properties
CAS No. |
158358-22-6 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[3-(2-phenylethyl)-1-benzofuran-2-yl]-2-(propylamino)ethanol |
InChI |
InChI=1S/C21H25NO2/c1-2-14-22-15-19(23)21-18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-20(17)24-21/h3-11,19,22-23H,2,12-15H2,1H3 |
InChI Key |
XPEXCFSBFPOSQR-UHFFFAOYSA-N |
SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
Canonical SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
Synonyms |
3-(2-phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol GE 68 GE-68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


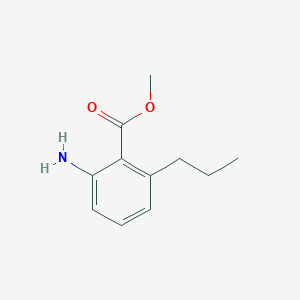
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
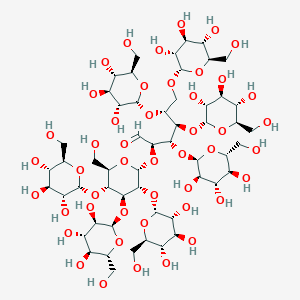


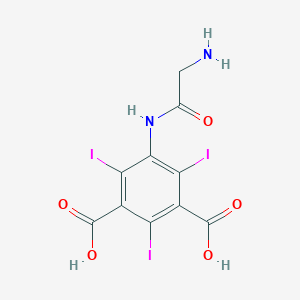

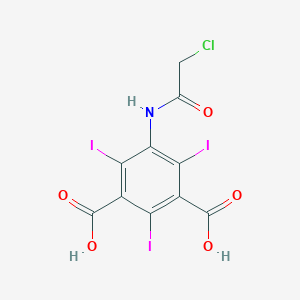
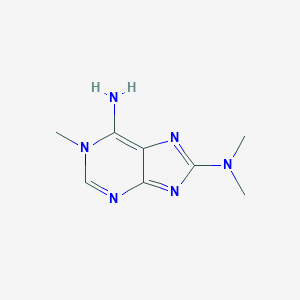
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
